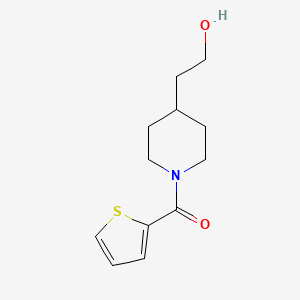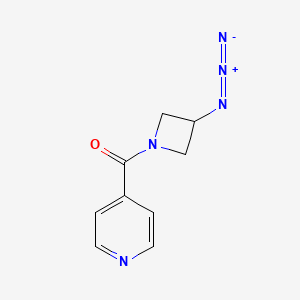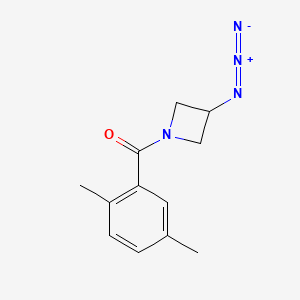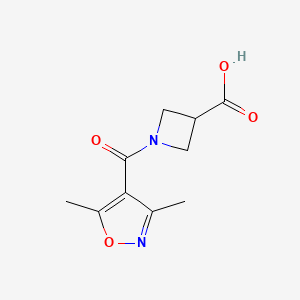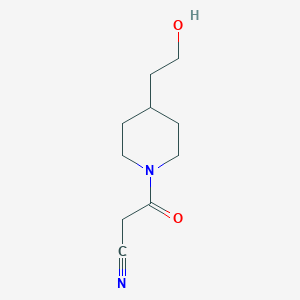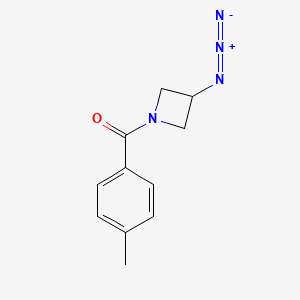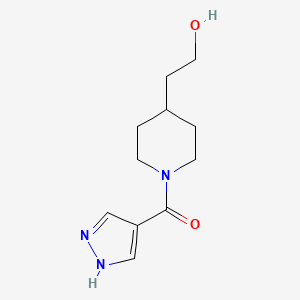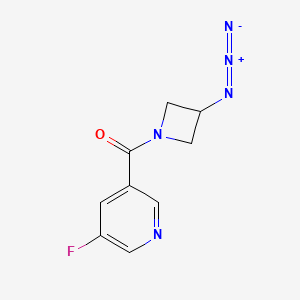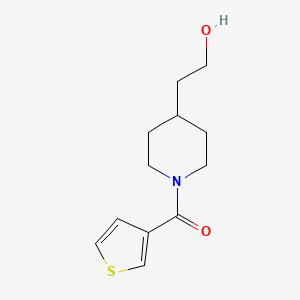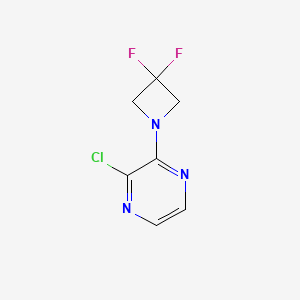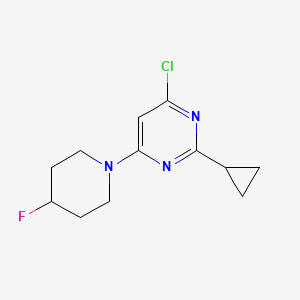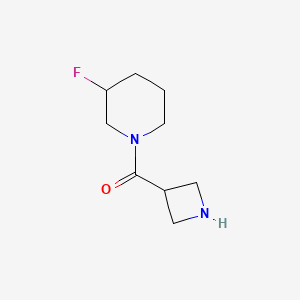
4-氯-2-环丙基-6-(3-氟哌啶-1-基)嘧啶
描述
4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C12H15ClFN3 and its molecular weight is 255.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗辐射化合物合成
该化合物在抗辐射药物合成中具有潜在应用。 嘧啶环是该分子关键的结构组成部分,常用于开发抗辐射化合物 。该领域的科研可能导致针对在医疗或工业环境中暴露于辐射的人员的新型防护剂的开发。
药理学研究
在药理学中,该化合物可作为测试和研究用途的高质量参考标准 。其结构特异性使其适用于药物开发,特别是在质量控制过程中相关物质的鉴定和定量方面。
有机合成
该化合物的独特结构,包括氯环丙基和氟哌啶基部分,使其成为有机合成中宝贵的中间体 。它可用于创建各种杂环化合物,这些化合物在开发具有潜在应用于药物化学和材料科学的新型有机分子方面至关重要。
药物化学
在药物化学中,该化合物可以在新型治疗剂的合成中发挥作用。 其嘧啶核心是许多药物中常见的基序,对其结构的修饰可能导致发现具有增强生物活性的新化合物 .
生物化学研究
该化合物在生物化学研究中也具有相关性,可用于研究酶相互作用和抑制 。其与各种酶结合的能力可以提供对酶功能的见解,并帮助设计可作为药物的酶抑制剂。
工业应用
虽然主要用于研究环境,但该化合物可能在工业应用中得到利用。 其稳固的化学结构使其适用于开发需要特定化学性质的材料 .
环境应用
虽然没有直接用于环境应用,但像4-氯-2-环丙基-6-(3-氟哌啶-1-基)嘧啶这样的化合物可用于环境化学研究,以开发用于检测有害物质的传感器或分析方法 .
辐射防护研究
基于其在抗辐射化合物中的潜在用途,可以进一步研究该化学物质对保护生物组织免受辐射损伤的功效,这是太空旅行和肿瘤学领域的重要研究方向 .
生化分析
Biochemical Properties
4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes . Additionally, it may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes.
Cellular Effects
The effects of 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses . By inhibiting NF-κB, 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine can suppress the expression of pro-inflammatory genes, leading to reduced inflammation. Furthermore, this compound may affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been shown to inhibit the activity of COX and LOX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine can modulate gene expression by affecting the activity of transcription factors like NF-κB, leading to changes in the expression of target genes involved in inflammation and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, reducing its efficacy. Additionally, long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression.
Dosage Effects in Animal Models
The effects of 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit inflammatory responses without causing significant adverse effects . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity. Additionally, studies have shown that the anti-inflammatory effects of 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine are dose-dependent, with higher doses leading to more pronounced inhibition of inflammatory pathways.
Metabolic Pathways
4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into several metabolites . These metabolites can then be further processed and excreted from the body. Additionally, 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine can affect metabolic flux by altering the activity of key metabolic enzymes, influencing the levels of metabolic intermediates and end products. For example, it may inhibit the activity of enzymes involved in the synthesis of pro-inflammatory mediators, reducing their production and contributing to its anti-inflammatory effects.
Transport and Distribution
The transport and distribution of 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine within cells and tissues are critical factors that influence its activity and efficacy. This compound can be transported across cell membranes by specific transporters, such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cell, it can interact with various binding proteins, influencing its localization and accumulation. Additionally, 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine can be distributed to different tissues, with higher concentrations observed in the liver, kidneys, and inflammatory sites. This distribution pattern is consistent with its metabolic and anti-inflammatory properties.
Subcellular Localization
The subcellular localization of 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, where it exerts its effects . For example, its interaction with transcription factors like NF-κB occurs primarily in the nucleus, where it modulates gene expression. Additionally, 4-Chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine can be localized to the mitochondria, where it may influence cellular metabolism and energy production. The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications that direct it to specific compartments.
属性
IUPAC Name |
4-chloro-2-cyclopropyl-6-(3-fluoropiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN3/c13-10-6-11(16-12(15-10)8-3-4-8)17-5-1-2-9(14)7-17/h6,8-9H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSZHUPDLJIXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC(=N2)C3CC3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


